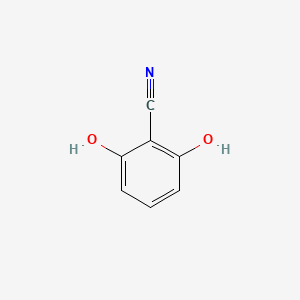
METHYL 2-METHYLENEBUTANOATE
Übersicht
Beschreibung
METHYL 2-METHYLENEBUTANOATE is an organic compound with the molecular formula C6H10O2. It is a colorless liquid with a characteristic odor and is primarily used in the production of polymers and copolymers. This compound is known for its reactivity due to the presence of both an ester group and a vinyl group, making it a valuable intermediate in various chemical processes .
Wirkmechanismus
Target of Action
Methyl 2-Methylenebutanoate, also known as Methyl 2-Ethylacrylate, is a chemical compound with the molecular formula C6H10O2
Biochemical Pathways
It’s worth noting that the metabolism of similar compounds can be complex, involving multiple pathways and enzymes .
Pharmacokinetics
The compound’s molecular weight (116158 Da ) and structure suggest that it may be absorbed and distributed in the body. The exact impact on bioavailability is currently unknown.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: METHYL 2-METHYLENEBUTANOATE can be synthesized through several methods. One common approach involves the esterification of 2-ethylacrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, methyl 2-ethylacrylate is often produced via the transesterification of methyl acrylate with 2-ethyl alcohol. This process is catalyzed by acidic ion exchangers and is carried out at elevated temperatures to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions: METHYL 2-METHYLENEBUTANOATE undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of free radical initiators such as azobisisobutyronitrile (AIBN) to form homopolymers and copolymers.
Addition Reactions: The vinyl group in methyl 2-ethylacrylate can participate in Michael addition reactions with nucleophiles like amines, leading to the formation of β-amino esters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-ethylacrylic acid and methanol.
Common Reagents and Conditions:
Free Radical Initiators: AIBN, benzoyl peroxide.
Nucleophiles: Amines, alcohols.
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Major Products:
Polymers and Copolymers: Used in coatings, adhesives, and sealants.
β-Amino Esters: Intermediates in pharmaceutical synthesis.
Wissenschaftliche Forschungsanwendungen
METHYL 2-METHYLENEBUTANOATE has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
METHYL 2-METHYLENEBUTANOATE can be compared with other similar compounds such as:
Methyl acrylate: Both compounds are esters of acrylic acid, but methyl 2-ethylacrylate has an additional ethyl group, which affects its reactivity and properties.
Ethyl acrylate: Similar to methyl 2-ethylacrylate, but with an ethyl ester group instead of a methyl ester group.
Butyl acrylate: Contains a butyl ester group, making it more hydrophobic and less volatile compared to methyl 2-ethylacrylate.
This compound stands out due to its unique combination of an ester and a vinyl group, which provides versatility in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
methyl 2-methylidenebutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h2,4H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJJSJJGBZXUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176174 | |
| Record name | Butanoic acid, 2-methylene-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177-67-5 | |
| Record name | Butanoic acid, 2-methylene-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-methylene-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-methylidenebutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1605660.png)







![Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate](/img/structure/B1605673.png)


![Bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 2,4-diphenylcyclobutane-1,3-dicarboxylate, stereoisomer](/img/structure/B1605676.png)

